Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidinoethyl group attached to an acetanilide structure, which contributes to its potential pharmacological properties. The compound is notable for its structural complexity and the presence of multiple functional groups that may influence its biological activity.
This compound is synthesized in laboratory settings and is not commonly found in nature. It may be derived from various synthetic pathways involving acetanilide and piperidine derivatives. Its classification as a narcotic drug under international control indicates its significance in pharmaceutical research and potential therapeutic applications.
Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- can be classified as follows:
The synthesis of Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- typically involves the following steps:
The reactions are typically carried out under controlled conditions, often involving solvents such as dimethylformamide or dichloromethane, and may require specific temperature and pressure conditions to optimize yield and purity.
The molecular structure of Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- can be represented as follows:
The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- can undergo various chemical reactions including:
These reactions are generally performed under specific conditions to control selectivity and yield. For example, hydrolysis may require refluxing in water or an aqueous solution of acid/base.
The mechanism of action of Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is primarily related to its interaction with opioid receptors in the central nervous system. The compound may act as an agonist or antagonist depending on its structural modifications and binding affinity.
Research studies have indicated that compounds similar to this one exhibit analgesic properties by modulating pain pathways in the brain, likely through interactions with mu-opioid receptors.
Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl- has potential applications in:
This compound's structural uniqueness positions it as a subject of interest for further pharmacological exploration, particularly in developing new analgesics with improved efficacy and safety profiles.
The carcinogenicity of 7,11-dimethylbenz(a)anthracene (DMBA) is initiated by cytochrome P450 (CYP)-dependent metabolic activation. CYP1A1, CYP1B1, and CYP1A2 catalyze the oxidation of DMBA to highly reactive electrophilic intermediates. This process occurs predominantly in the liver and target tissues like mammary epithelium, where DMBA’s lipophilicity facilitates accumulation in adipose-rich environments [1] [3]. Metabolic studies demonstrate that inducer-specific CYP isoforms dictate organ susceptibility:
Table 1: Key CYP Isoforms in DMBA Metabolism
CYP Isoform | Inducer | Primary Metabolite | Tissue Specificity |
---|---|---|---|
CYP1B1 | β-naphthoflavone | DMBA-3,4-epoxide | Mammary gland, Adrenal cortex |
CYP1A1 | TCDD | DMBA-8,9-epoxide | Liver, Lung |
CYP1A2 | Aromatic amines | 12-hydroxymethyl-DMBA | Liver |
DMBA-3,4-diol-1,2-epoxide is the predominant ultimate carcinogen formed via a two-step activation:
Methyl substitution at C-7 and C-12 positions enhances DMBA’s carcinogenicity by stabilizing the bay-region diol epoxide (C10-C11 bay) and increasing lipid solubility. Electronic and steric factors govern this reactivity:
Table 2: Reactivity of Methyl-Substituted PAHs
Compound | Bay-Region | Relative Carcinogenicity | Major DNA Adduct |
---|---|---|---|
DMBA (7,12-dimethyl) | C10-C11 | ++++ | dA-N⁶-DMBA-3,4-diol epoxide |
7-Methylbenz(a)anthracene | C10-C11 | +++ | dG-N²-7-MBA-3,4-diol epoxide |
Benz(a)anthracene | C10-C11 | + | dA-N⁶-BA-8,9-diol epoxide |
DMBA metabolites induce genome-wide epigenetic dysregulation through:
DMBA generates reactive oxygen species (ROS) independently of CYP metabolism. Key oxidative events include:
Table 3: Oxidative Stress Biomarkers in DMBA-Treated Tissues
Tissue | GSH Decrease | MDA Increase | DNA Fragmentation | Key Gene Alterations |
---|---|---|---|---|
Liver | 50% | 180% | +300% | bcl2 ↑, γ-catenin ↓ |
Mammary gland | 60% | 220% | +450% | bcl2 ↑, ERα ↓, AhR ↓ |
Brain | 40% | 150% | +200% | NF-κβ65 ↑, bcl2 ↑ |
Comprehensive Compound List
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9